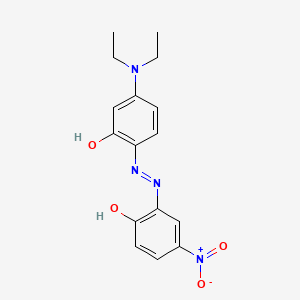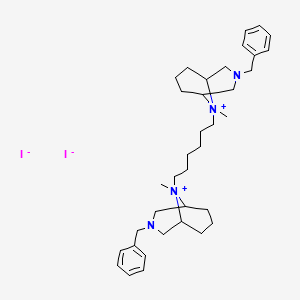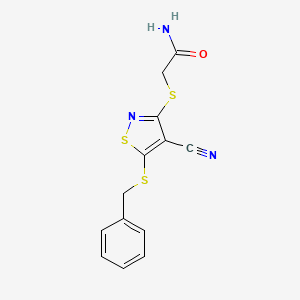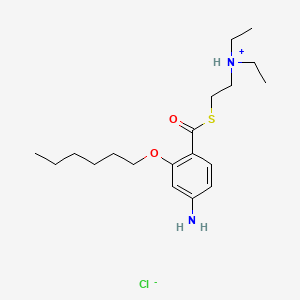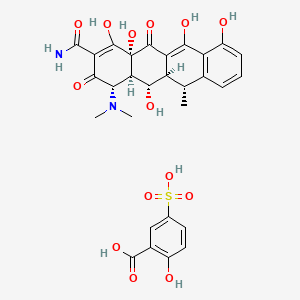
Doxycycline 5-sulfosalicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxycycline 5-sulfosalicylate is a semi-synthetic tetracycline antibiotic. It is derived from doxycycline, which is known for its broad-spectrum antibacterial properties. This compound is particularly effective against a wide range of Gram-positive and Gram-negative bacteria, as well as certain parasites and protozoa . This compound is used in the treatment of various bacterial infections, including respiratory tract infections, acne, chlamydial infections, Lyme disease, cholera, typhus, and syphilis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of doxycycline 5-sulfosalicylate involves several steps. Initially, 5-hydroxy-6-demethyl-6-desoxy-6-methylene-11-chlorotetracycline is pressurized and hydrogenated with hydrogen in the presence of a palladium/carbon (Pd/C) catalyst . This reaction produces alpha-6-doxycycline 5-sulfosalicylate. The compound is then basified to generate alpha-6-doxycycline base, which is subsequently transformed into doxycycline hydrochloride through salt transformation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process. The key steps include hydrogenation using a Pd/C catalyst, followed by salification and basification . The process is optimized to improve productivity and stereoselectivity, ensuring a high-quality finished product with reduced content of related substances .
化学反应分析
Types of Reactions
Doxycycline 5-sulfosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs hydrogen gas in the presence of a Pd/C catalyst.
Substitution: Utilizes reagents like sulfosalicylic acid for salification.
Major Products Formed
The major products formed from these reactions include alpha-6-doxycycline base and doxycycline hydrochloride .
科学研究应用
Doxycycline 5-sulfosalicylate has a wide range of scientific research applications:
作用机制
Doxycycline 5-sulfosalicylate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the association of charged aminoacyl-tRNA with the ribosomal A site . This prevents the elongation of the peptide chain, thereby inhibiting bacterial growth and replication . The compound also interacts with reactive oxygen species, influencing oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Meclocycline sulfosalicylate: Another tetracycline antibiotic used primarily for skin conditions.
Oxytetracycline: A naturally occurring tetracycline with similar antibacterial properties.
Tetracycline: The parent compound from which doxycycline is derived.
Uniqueness
Doxycycline 5-sulfosalicylate is unique due to its enhanced stability and broad-spectrum activity. It is more lipophilic and plasma-bound compared to its analogs, providing more effective clinical use . Additionally, its interaction with sulfide and polysulfide offers unique insights into free radical biology .
属性
CAS 编号 |
36003-53-9 |
|---|---|
分子式 |
C29H30N2O14S |
分子量 |
662.6 g/mol |
IUPAC 名称 |
(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H6O6S/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1-3,8H,(H,9,10)(H,11,12,13)/t7-,10+,14+,15-,17-,22-;/m0./s1 |
InChI 键 |
IHGRARUXKULRDG-CVHRZJFOSA-N |
手性 SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
规范 SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


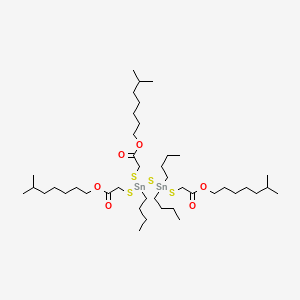
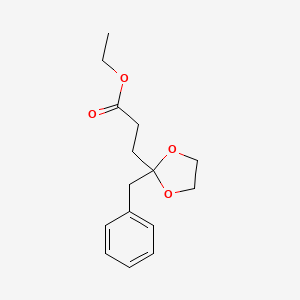
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)


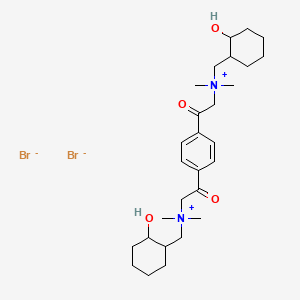

![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

